molecular formula C10H12N2 B13962489 4-Amino-2-isopropylbenzonitrile

4-Amino-2-isopropylbenzonitrile

Cat. No.: B13962489
M. Wt: 160.22 g/mol
InChI Key: XTTKYVNHOJNPJO-UHFFFAOYSA-N
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Description

4-Amino-2-isopropylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, featuring an amino group at the fourth position and an isopropyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isopropylbenzonitrile typically involves the nitration of 2-isopropylbenzonitrile followed by reduction. The nitration process introduces a nitro group at the fourth position, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isopropylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-nitro-2-isopropylbenzonitrile.

    Reduction: Formation of 4-amino-2-isopropylbenzylamine.

    Substitution: Formation of N-substituted derivatives, such as N-acyl or N-alkyl compounds.

Scientific Research Applications

4-Amino-2-isopropylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chlorobenzonitrile
  • 4-Amino-2-methylbenzonitrile
  • 4-Amino-2-fluorobenzonitrile

Uniqueness

4-Amino-2-isopropylbenzonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, the isopropyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-amino-2-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-5,7H,12H2,1-2H3

InChI Key

XTTKYVNHOJNPJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)C#N

Origin of Product

United States

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